molecular formula C20H22N4O3 B14944393 Ethyl [2-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]carbamate

Ethyl [2-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]carbamate

Cat. No.: B14944393
M. Wt: 366.4 g/mol
InChI Key: IAOCIUULYSSWBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL N-[2-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-YL]CARBAMATE is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic compounds known for their diverse biological and pharmacological activities . This specific compound features a unique structure that combines a benzimidazole core with a tetrahydropyrazino moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of ETHYL N-[2-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-YL]CARBAMATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of the tetrahydropyrazino moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

ETHYL N-[2-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-YL]CARBAMATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL N-[2-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-YL]CARBAMATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL N-[2-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-YL]CARBAMATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

ETHYL N-[2-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-YL]CARBAMATE can be compared with other benzimidazole derivatives, such as:

    Albendazole: Known for its antiparasitic properties.

    Mebendazole: Used as an anthelmintic agent.

    Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.

What sets ETHYL N-[2-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-YL]CARBAMATE apart is its unique structure, which combines a benzimidazole core with a tetrahydropyrazino moiety, potentially offering distinct biological activities and applications .

Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

ethyl N-[2-(4-methoxyphenyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]carbamate

InChI

InChI=1S/C20H22N4O3/c1-3-27-20(25)21-14-4-9-18-17(12-14)22-19-13-23(10-11-24(18)19)15-5-7-16(26-2)8-6-15/h4-9,12H,3,10-11,13H2,1-2H3,(H,21,25)

InChI Key

IAOCIUULYSSWBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)N3CCN(CC3=N2)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.